molecular formula C17H19NO2 B1183114 N-methyl-N-phenyl-2-propoxybenzamide

N-methyl-N-phenyl-2-propoxybenzamide

Cat. No.: B1183114
M. Wt: 269.344
InChI Key: DSTBWWVBBJWYAV-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-propoxybenzamide is a substituted benzamide derivative characterized by a benzamide backbone with three distinct substituents:

  • N-methyl and N-phenyl groups on the amide nitrogen.
  • A 2-propoxy group (propyl ether) attached to the benzene ring at the ortho position.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.344

IUPAC Name

N-methyl-N-phenyl-2-propoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-3-13-20-16-12-8-7-11-15(16)17(19)18(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3

InChI Key

DSTBWWVBBJWYAV-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-methyl-N-phenyl-2-propoxybenzamide with analogous benzamide derivatives, focusing on substituent effects, synthesis pathways, and functional properties.

Substituent Analysis and Structural Analogues

Compound Name Substituents Key Properties/Applications Reference ID
This compound N-methyl, N-phenyl, 2-propoxy Potential ligand for metal catalysis or agrochemical use (inferred from analogs)
N,N-dimethyl-2-propoxybenzamide (3k) N,N-dimethyl, 2-propoxy Demonstrated solubility in polar solvents; used in coordination chemistry
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-methyl N,O-bidentate directing group for C–H bond functionalization
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 2-methyl, N-(3-isopropoxyphenyl) Commercial fungicide targeting rice blast disease
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-(2-nitrophenyl) Structural rigidity for crystallography studies

Physicochemical and Functional Properties

  • Solubility : The 2-propoxy group may enhance lipid solubility compared to hydroxylated analogs (e.g., ’s compound with a hydroxy-tert-butyl group) .
  • Thermal Stability : Bulky N-phenyl and propoxy groups likely increase thermal stability relative to simpler benzamides like N,N-dimethyl-2-propoxybenzamide .

Pharmaceutical and Agrochemical Potential

  • Mepronil () demonstrates the importance of alkoxy substituents in antifungal activity, suggesting the target compound’s 2-propoxy group could be optimized for similar applications .

Limitations and Challenges

  • Synthesis Complexity : Introducing both N-methyl and N-phenyl groups requires precise stoichiometry to avoid byproducts, as seen in analogs like 4-bromo-N-(2-nitrophenyl)benzamide () .
  • Biological Activity : Without direct studies, bioactivity predictions remain speculative. For example, fenfuram () shows that furan-based benzamides have distinct modes of action compared to alkoxy variants .

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